![molecular formula C22H31ClN2 B158601 Fh-510 CAS No. 139304-28-2](/img/structure/B158601.png)
Fh-510
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FH-510 involves the reaction of 5,8-dimethyl-4-(2-di-n-propylaminoethyl)carbazol with hydrochloric acid to form the monohydrochloride salt . The specific reaction conditions, such as temperature and solvent, are critical to ensure the purity and yield of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This would include the use of high-purity starting materials, controlled reaction environments, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
FH-510 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound.
Substitution: Substitution reactions can introduce different substituents onto the carbazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and include factors such as temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of oxidized carbazole derivatives, while substitution reactions can introduce new functional groups onto the carbazole ring.
Scientific Research Applications
Chemistry: FH-510 is used as a ligand in studies of sigma receptor binding and its effects on chemical reactions.
Industry: The compound’s unique properties make it useful in the development of new drugs and chemical processes.
Mechanism of Action
FH-510 exerts its effects by binding to sigma receptors, particularly sigma-1 receptors . This binding modulates the activity of these receptors, which are involved in various cellular processes, including signal transduction and ion channel regulation. The exact molecular pathways affected by this compound are still under investigation, but its high affinity for sigma receptors suggests it plays a significant role in modulating their activity .
Comparison with Similar Compounds
FH-510 is similar to other sigma receptor ligands, such as haloperidol and NE-100 . this compound is unique in its high selectivity and potency for sigma-1 receptors . This makes it a valuable tool for studying sigma receptor function and developing new therapeutic agents targeting these receptors.
List of Similar Compounds
Haloperidol: A well-known antipsychotic drug that also binds to sigma receptors.
NE-100: Another potent sigma receptor ligand with similar binding properties to this compound.
This compound’s unique properties and high selectivity for sigma-1 receptors make it a promising compound for further research and development in various scientific fields.
Properties
CAS No. |
139304-28-2 |
---|---|
Molecular Formula |
C22H31ClN2 |
Molecular Weight |
358.9 g/mol |
IUPAC Name |
N-[2-(5,8-dimethyl-9H-carbazol-4-yl)ethyl]-N-propylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C22H30N2.ClH/c1-5-13-24(14-6-2)15-12-18-8-7-9-19-21(18)20-16(3)10-11-17(4)22(20)23-19;/h7-11,23H,5-6,12-15H2,1-4H3;1H |
InChI Key |
NSLYKDHGJLVNIJ-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)CCC1=C2C(=CC=C1)NC3=C(C=CC(=C23)C)C.Cl |
Canonical SMILES |
CCCN(CCC)CCC1=C2C(=CC=C1)NC3=C(C=CC(=C23)C)C.Cl |
139304-28-2 | |
Synonyms |
5,8-dimethyl-4-(2-(dipropylamino)ethyl)carbazol 5,8-dimethyl-4-(2-di-n-propylaminoethyl)carbazole FH 510 FH-510 |
Origin of Product |
United States |
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